molecular formula C17H19N5O B14165729 6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine CAS No. 5848-19-1

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine

Katalognummer: B14165729
CAS-Nummer: 5848-19-1
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: NRRUVOMHMKHNKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine is a chemical compound with a complex structure that includes a quinazoline core substituted with methoxy, methyl, and trimethylpyrimidinyl groups.

Vorbereitungsmethoden

The synthesis of 6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-methylquinazoline with 4,5,6-trimethylpyrimidin-2-amine in the presence of a methoxy group donor under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various substituted quinazoline derivatives. .

Wissenschaftliche Forschungsanwendungen

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine can be compared with other quinazoline derivatives such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib. These compounds share a quinazoline core but differ in their substituents, leading to variations in their biological activities and applications.

Eigenschaften

CAS-Nummer

5848-19-1

Molekularformel

C17H19N5O

Molekulargewicht

309.4 g/mol

IUPAC-Name

6-methoxy-4-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)quinazolin-2-amine

InChI

InChI=1S/C17H19N5O/c1-9-10(2)18-16(19-11(9)3)22-17-20-12(4)14-8-13(23-5)6-7-15(14)21-17/h6-8H,1-5H3,(H,18,19,20,21,22)

InChI-Schlüssel

NRRUVOMHMKHNKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(N=C1C)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.